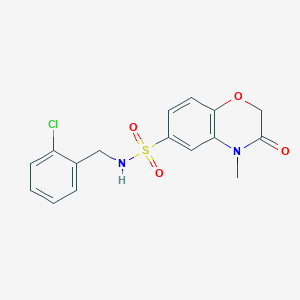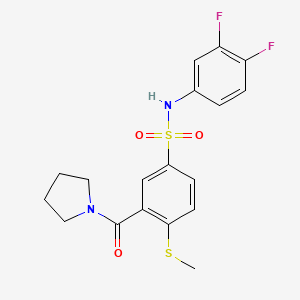![molecular formula C21H20N2O3S B4643514 N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4643514.png)
N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N,2-dimethyl-N-phenyl-3-[(phenylsulfonyl)amino]benzamide, commonly known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of sulfonamide compounds and has a molecular weight of 407.52 g/mol. In
Mécanisme D'action
The mechanism of action of DMP 777 is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes such as matrix metalloproteinases and NF-κB. DMP 777 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMP 777 has been shown to have a number of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the expression of matrix metalloproteinases. DMP 777 has also been shown to inhibit the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMP 777 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the expression of matrix metalloproteinases, which makes it a potential candidate for cancer metastasis research. However, one of the limitations of using DMP 777 is its potential toxicity. Further research is needed to determine the appropriate dosage and safety profile of this compound.
Orientations Futures
There are several potential future directions for research on DMP 777. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the potential use of DMP 777 in combination with other cancer treatments. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Applications De Recherche Scientifique
DMP 777 has been extensively studied for its potential applications in scientific research. One of the key areas of research is cancer treatment. DMP 777 has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. DMP 777 has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a key role in cancer metastasis.
Another area of research is the treatment of inflammation. DMP 777 has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N,2-dimethyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-19(21(24)23(2)17-10-5-3-6-11-17)14-9-15-20(16)22-27(25,26)18-12-7-4-8-13-18/h3-15,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLOVBFGKAKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-tert-butylphenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4643442.png)
![4-nitro-N-{5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4643444.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B4643459.png)
![3-methyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4643463.png)
![2-[1-(4-butylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4643471.png)
![2-{[3-(2-chlorophenyl)propanoyl]amino}benzamide](/img/structure/B4643473.png)
![methyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B4643481.png)

![3-{5-[(cyclopentylamino)methyl]-2-furyl}benzoic acid hydrochloride](/img/structure/B4643498.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4643504.png)

![2-[(3,3-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4643523.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643525.png)